![molecular formula C11H11Cl2N3O2 B2933173 Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2260930-96-7](/img/structure/B2933173.png)
Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Pyrazolo[4,3-d]pyrimidines
The chemical framework of Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been utilized in the synthesis of various pyrazolo[4,3-d]pyrimidines. A study detailed the synthesis of 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines from ethyl acylpyruvates and diethyl oxaloacetate, demonstrating the versatility of pyrazolopyrimidine derivatives in organic synthesis and potential pharmaceutical applications (Takei, Yasuda, & Takagaki, 1979).
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Another research area explores the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the chemical's utility in creating highly selective derivatives. This synthesis pathway opens up new avenues for the development of compounds with potential biological activity (Drev et al., 2014).
Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives
Further research has focused on the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, indicating potential for these compounds as benzodiazepine receptor ligands. Such studies contribute to our understanding of the structural requirements for binding to benzodiazepine receptors, a critical aspect in the development of anxiolytic and anticonvulsant drugs (Bruni et al., 1994).
Development of Dihydrotetrazolopyrimidine Derivatives
Another significant application is the synthesis of new compounds, such as ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, through Biginelli reactions. These reactions are pivotal in the development of heterocyclic compounds that could serve as key intermediates in pharmaceutical chemistry (Suwito et al., 2018).
Mechanism of Action
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-3-18-11(17)9-6(2)15-16-8(13)4-7(5-12)14-10(9)16/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIRPZUWPFDFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1C)Cl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
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